molecular formula C8H9BrO B136240 (4-Bromo-3-methylphenyl)methanol CAS No. 149104-89-2

(4-Bromo-3-methylphenyl)methanol

Cat. No. B136240
M. Wt: 201.06 g/mol
InChI Key: HBSHHYYUASJVCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolysis, isomerization, and reduction processes . For instance, trans-4-(4'-methylphenyl)cyclohexylmethanol was synthesized with a yield of 43.4% using these methods . Another compound, methyl 4'-(6-bromohexyloxy) diphenyl-4-carboxylate, was synthesized in a two-step reaction with a total yield of 57.6% . These methods could potentially be adapted for the synthesis of "(4-Bromo-3-methylphenyl)methanol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR, MS, and X-ray diffraction crystallography . For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined, revealing its monoclinic space group and unit cell parameters . These techniques could be employed to determine the molecular structure of "(4-Bromo-3-methylphenyl)methanol" and confirm its purity and identity.

Chemical Reactions Analysis

The provided papers do not detail specific reactions involving "(4-Bromo-3-methylphenyl)methanol," but the synthesis of structurally related compounds suggests that it could participate in various organic transformations. For example, bromophenyl compounds can be used in further Grignard reactions or as intermediates in the synthesis of more complex molecules such as liquid crystal compounds or receptor agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-Bromo-3-methylphenyl)methanol" can be inferred from related compounds. For instance, the crystal structure analysis provides information on the density and molecular conformation of similar compounds . Theoretical studies using DFT can predict IR spectra, normal mode analysis, and molecular electrostatic potential maps, which are useful for understanding the reactivity and interaction of molecules . These studies can be used as a reference to estimate the properties of "(4-Bromo-3-methylphenyl)methanol," such as its density, melting point, solubility, and reactivity.

Scientific Research Applications

Antibacterial Properties

(4-Bromo-3-methylphenyl)methanol and its derivatives have been investigated for their antibacterial properties. Compounds similar to it, isolated from the marine alga Rhodomela confervoides, have shown significant activity against various bacterial strains. The compound bis(2,3-dibromo-4,5-dihydroxybenzyl) ether demonstrated the most potent antibacterial activity with minimal inhibitory concentrations less than 70 micrograms per milliliter (Xu et al., 2003).

Chemical Synthesis

(4-Bromo-3-methylphenyl)methanol is used in the synthesis of various compounds. A study reported the unexpected formation of 4-spiro orthoesters during the bromomethoxylation reaction of a cephalosporin derivative (Balsamo et al., 1991). Another study discussed the synthesis and crystal structure of new bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, showcasing its potential in creating complex molecular structures (Dong & Huo, 2009).

Methanol Utilization

Methanol, a common solvent in chemical reactions involving (4-Bromo-3-methylphenyl)methanol, is widely studied for its impacts on various chemical processes. A study showed methanol’s effect on lipid dynamics, suggesting its influence on biological membranes (Nguyen et al., 2019). Additionally, methanol is being explored for sustainable chemical synthesis, such as in the N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).

Biological Conversion and Energy Applications

The compound is relevant in studies exploring the biological conversion of methanol to chemicals and fuels. Engineering methylotrophic Escherichia coli for converting methanol to metabolites is an example of its application in biotechnology (Whitaker et al., 2017). In the energy sector, its derivatives are examined in biodiesel production, demonstrating the catalytic role of similar compounds in renewable energy technologies (Lin et al., 2013).

properties

IUPAC Name

(4-bromo-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSHHYYUASJVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450863
Record name (4-BROMO-3-METHYLPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methylphenyl)methanol

CAS RN

149104-89-2
Record name (4-BROMO-3-METHYLPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-3-methylphenyl)methanol
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Synthesis routes and methods I

Procedure details

A solution of methyl-4-bromo-3-methylbenzoate (4.31 g) in dry tetrahydrofuran (20 ml) was stirred and cooled to 0° C. under nitrogen gas. A solution of 1.5M diisobutylaluminium hydride in toluene (44 ml) was added slowly and the reaction stirred for 2.5 hours, then quenched with methanol and allowed to warm to 21° C. Silica was added and the reaction concentrated in vacuo and purified using SPE (Si cartridge) using cyclohexane:ethyl acetate (3:1) as an eluent which furnished the title compound as a brown oil.
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4.31 g
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Synthesis routes and methods II

Procedure details

93 ml of a 1M solution of borane-tetrahydrofuran complex in tetrahydrofuran are added dropwise to a solution of 10 g (46.5 mmol) of 4-bromo-3-methyl-benzoic acid in 100 ml of tetrahydrofuran at 0° C. under argon. After the reaction mixture has been heated to 20° C., it is stirred at this temperature for 16 hours. The excess borane complex is then destroyed by careful addition of water (end of the evolution of hydrogen), the mixture is extracted twice with in each case 250 ml of ethyl acetate and the combined organic phases are washed twice with in each case 100 ml of saturated sodium bicarbonate solution, water and saturated sodium chloride solution, dried over sodium sulphate and concentrated. The compound is reacted further without purification.
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Synthesis routes and methods III

Procedure details

284 mg (12.9 mmol, 3 eq) of lithium borohydride are added to a solution of 1.0 g (4.3 mmol, 1 eq) of methyl 3-methyl-4-bromobenzoate in 10 ml of tetrahydrofuran. The reaction mixture is stirred at 60° C. for 12 hours. The reaction medium is hydrolyzed with ammonium chloride solution and extracted with ethyl acetate. The organic phases are combined, washed with sodium chloride solution and dried over sodium sulfate. 900 mg of (4-bromo-3-methylphenyl)methanol are obtained in oil form and used in the following reaction without further purification.
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284 mg
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10 mL
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Synthesis routes and methods IV

Procedure details

Methyl 4-bromo-3-methylbenzoate (17.0 g, 74.2 mmol) is dissolved in anhydrous THF (100 mL). The solution is cooled to 0° C. and a 2 M solution of lithium aluminum hydride in THF (40 mL) is added to the mixture. The solution is left stirring 30 min. at this temperature. A cold HCl solution is then added drop wise to the reaction mixture until dissolution of the aluminum complex. The desired product is extracted with ethyl acetate, the organic phase is washed with brine (200 mL), dried with MgSO4 and concentrated in vacuo. to provide the expected product (4-Bromo-3-methylphenyl)methanol (14.4 g, 97%) as a clear yellow oil, pure by proton NMR, and is used as such in the next step. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 2.40 (s, 3 H) 4.61 (s, 2H) 6.89-7.10 (m, J=8.20, 1.56, 0.59 Hz, 1H) 7.23 (d, J=2.34 Hz, 1H) 7.50 (d, J=8.20 Hz, 1H)
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17 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-3-methylphenyl)methanol
Reactant of Route 2
(4-Bromo-3-methylphenyl)methanol
Reactant of Route 3
(4-Bromo-3-methylphenyl)methanol
Reactant of Route 4
(4-Bromo-3-methylphenyl)methanol
Reactant of Route 5
(4-Bromo-3-methylphenyl)methanol
Reactant of Route 6
(4-Bromo-3-methylphenyl)methanol

Citations

For This Compound
7
Citations
JP Olson, MG Gichinga, E Butala, HA Navarro… - Organic & …, 2011 - pubs.rsc.org
In previous studies we showed that 3-(substituted phenylethynyl)-5-methyl[1,2,4]triazine analogues of MPEP were potent antagonists of glutamate-mediated mobilization of internal …
Number of citations: 9 pubs.rsc.org
V Lotocki, E Grignon, HA Mills, S Ye… - … Chemistry and Physics - Wiley Online Library
Poly(3‐hexylthiophene) (P3HT) is a well‐studied conjugated polymer, however, the end‐group functionalization of these polymers is limited by fundamental synthetic challenges. …
Number of citations: 0 onlinelibrary.wiley.com
AP Combs, W Zhu, ML Crawley, B Glass… - Journal of medicinal …, 2006 - ACS Publications
Potent nonpeptidic benzimidazole sulfonamide inhibitors of protein tyrosine phosphatase 1B (PTP1B) were derived from the optimization of a tripeptide containing the novel (S)-…
Number of citations: 117 pubs.acs.org
K Cushman - 2023 - search.proquest.com
Polymer semiconductors have been widely investigated for their use in stretchable electronics due to their favorable mechanical properties relative to classical semiconductors. …
Number of citations: 2 search.proquest.com
S Hanessian, G Papeo, M Angiolini… - The Journal of …, 2003 - ACS Publications
Alkylation of the monoenolate of N-Boc-l-pyroglutamic acid methyl ester with a variety of benzylic halides and their homologues gave the corresponding anti-C-4-alkylated products as …
Number of citations: 40 pubs.acs.org
T Verdelet, RM Ward, DG Hall - European Journal of Organic …, 2017 - Wiley Online Library
The direct sulfonamidation of primary and secondary benzylic alcohols catalyzed by a 2,3,4,5‐tetrafluorophenylboronic acid/oxalic acid co‐catalytic system was examined. The reaction …
夏谷格 - (No Title), 2019 - kansai-u.repo.nii.ac.jp
ホウ素は周期表で炭素原子の左隣に位置する元素で, 有機ホウ素化合物中では, 炭素やその他のヘテロ元素と sp2 混成の σ 結合を形成する. しかしながら, 生体分子に多く含まれる炭素, 窒素, 酸素…
Number of citations: 5 kansai-u.repo.nii.ac.jp

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